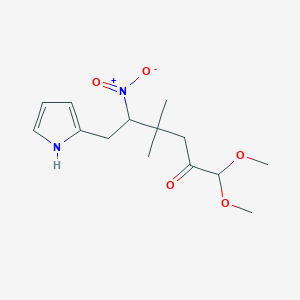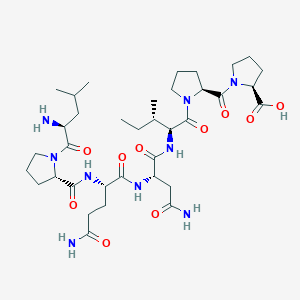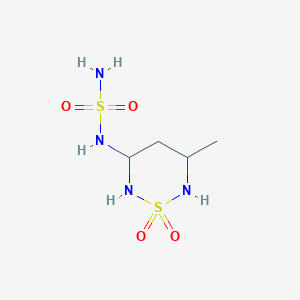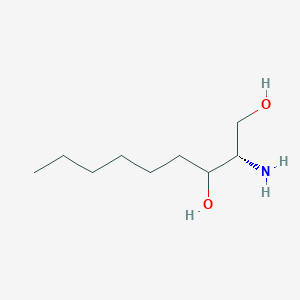![molecular formula C8H16N2O2 B14201920 Ethyl 3-[(2-aminoethyl)amino]but-2-enoate CAS No. 923001-77-8](/img/structure/B14201920.png)
Ethyl 3-[(2-aminoethyl)amino]but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(2-aminoethyl)amino]but-2-enoate is an organic compound with the molecular formula C8H16N2O2 It is a derivative of ethyl acetoacetate and contains both amino and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-[(2-aminoethyl)amino]but-2-enoate can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with ethylenediamine. The general synthetic route involves:
Condensation Reaction: Ethyl acetoacetate reacts with ethylenediamine under basic conditions to form the intermediate product.
Cyclization: The intermediate undergoes cyclization to form the desired compound.
The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[(2-aminoethyl)amino]but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 3-[(2-aminoethyl)amino]but-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 3-[(2-aminoethyl)amino]but-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.
Comparación Con Compuestos Similares
Ethyl 3-[(2-aminoethyl)amino]but-2-enoate can be compared with similar compounds such as:
Ethyl 3-amino-2-butenoate: Lacks the additional aminoethyl group, resulting in different reactivity and applications.
Ethyl 3-(methylamino)but-2-enoate: Contains a methylamino group instead of an aminoethyl group, affecting its chemical properties and biological activity.
Ethyl 3-(phenylamino)but-2-enoate: The presence of a phenyl group introduces aromaticity, altering its interactions and applications.
Propiedades
Número CAS |
923001-77-8 |
|---|---|
Fórmula molecular |
C8H16N2O2 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
ethyl 3-(2-aminoethylamino)but-2-enoate |
InChI |
InChI=1S/C8H16N2O2/c1-3-12-8(11)6-7(2)10-5-4-9/h6,10H,3-5,9H2,1-2H3 |
Clave InChI |
PNXOBCTWOZVAJV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(C)NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methyl-3-[(4-methylphenyl)methylidene]pyrrolidine-2,5-dione](/img/structure/B14201840.png)



![(5R)-5-[(3-hydroxyphenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B14201875.png)







